molecular formula C23H24N2O5 B11494904 N-(4-{[2-(3,4-diethoxyphenyl)acetyl]amino}phenyl)-2-furamide

N-(4-{[2-(3,4-diethoxyphenyl)acetyl]amino}phenyl)-2-furamide

Cat. No.: B11494904
M. Wt: 408.4 g/mol
InChI Key: KHKPNYUJHIOLNT-UHFFFAOYSA-N
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Description

N-{4-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and an acetamido group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available reagents. One common method involves the acylation of 3,4-diethoxyphenylacetic acid with 4-aminophenylfuran-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or furan rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-{4-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3,4-Dimethoxyphenyl)acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(3,4-Diethoxyphenyl)acetamide: Lacks the furan ring present in the target compound.

    N-(2,4-Diaryltetrahydroquinolin-1-yl)furan-2-carboxamide: Contains a tetrahydroquinoline moiety instead of the phenyl group.

The uniqueness of N-{4-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

N-[4-[[2-(3,4-diethoxyphenyl)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O5/c1-3-28-19-12-7-16(14-21(19)29-4-2)15-22(26)24-17-8-10-18(11-9-17)25-23(27)20-6-5-13-30-20/h5-14H,3-4,15H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

KHKPNYUJHIOLNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)OCC

Origin of Product

United States

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